molecular formula C12H7N3O6 B11972249 2,4,4'-Trinitrobiphenyl CAS No. 36712-34-2

2,4,4'-Trinitrobiphenyl

Cat. No.: B11972249
CAS No.: 36712-34-2
M. Wt: 289.20 g/mol
InChI Key: OEAUPEOHNHSDSG-UHFFFAOYSA-N
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Description

2,4,4’-Trinitrobiphenyl is an organic compound with the molecular formula C12H7N3O6 and a molecular weight of 289.2005 g/mol . It is characterized by the presence of three nitro groups (-NO2) attached to a biphenyl structure. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4’-Trinitrobiphenyl typically involves the nitration of biphenyl compounds. One common method includes dissolving biphenyl in a suitable solvent, such as N-methylpyrrolidone, and then adding a nitration reagent like sulfonyl chloride . The reaction mixture is heated, and the nitration reagent is added in batches. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

Industrial Production Methods

Industrial production of 2,4,4’-Trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2,4,4’-Trinitrobiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder can be used for reduction reactions.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized products.

Scientific Research Applications

2,4,4’-Trinitrobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4’-Trinitrobiphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4’-Trinitrobiphenyl is unique due to the presence of three nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.

Properties

CAS No.

36712-34-2

Molecular Formula

C12H7N3O6

Molecular Weight

289.20 g/mol

IUPAC Name

2,4-dinitro-1-(4-nitrophenyl)benzene

InChI

InChI=1S/C12H7N3O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H

InChI Key

OEAUPEOHNHSDSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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